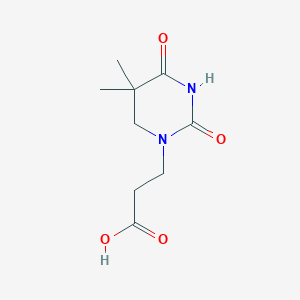

3-(5,5-dimethyl-2,4-dioxotetrahydropyrimidin-1(2H)-yl)propanoic acid

Description

Historical Background and Discovery

The compound 3-(5,5-dimethyl-2,4-dioxotetrahydropyrimidin-1(2H)-yl)propanoic acid represents a modern derivative of barbituric acid, a scaffold first synthesized by Adolf von Baeyer in 1864. While barbituric acid itself lacks pharmacological activity, its derivatives have been extensively studied for therapeutic applications. The specific compound under discussion emerged from synthetic efforts to modify barbituric acid’s core structure, with PubChem records indicating its first creation in 2011 and subsequent modifications up to 2025. Its development aligns with broader trends in heterocyclic chemistry aimed at enhancing molecular diversity for drug discovery and materials science.

Nomenclature and Synonyms

IUPAC Name

The systematic IUPAC name for this compound is 3-(5,5-dimethyl-2,4-dioxo-1,3-diazinan-1-yl)propanoic acid , reflecting its tetrahydropyrimidine ring system substituted with dimethyl and dioxo groups, coupled with a propanoic acid side chain.

CAS Registry Number

The Chemical Abstracts Service (CAS) registry number assigned to this compound is 1338495-13-8 , a unique identifier critical for database searches and regulatory documentation.

Common Synonyms and Database Identifiers

This compound is referenced under multiple aliases and identifiers across scientific literature and databases:

| Synonym/Identifier | Source/Context |

|---|---|

| STL163945 | Scifinder and commercial catalogs |

| ZX-AN016707 | Enamine screening libraries |

| ZINC71325859 | ZINC database of small molecules |

| CID 53371455 | PubChem entry |

| DTXSID401164063 | EPA’s DSSTox database |

These identifiers facilitate cross-referencing in pharmacological and chemical research.

Rationale for Academic Investigation

Academic interest in this compound arises from its structural hybridity: the tetrahydropyrimidine core offers sites for electrophilic substitution, while the propanoic acid moiety enhances solubility and potential for functionalization. Barbituric acid derivatives are known for diverse applications, including catalysis in polymerization reactions and precursors for dyes. Recent studies highlight its utility as a building block for PROTACs (proteolysis-targeting chimeras), where it may serve as a linker or ligand in targeted protein degradation systems. Additionally, its diketone functionality enables participation in Knoevenagel condensations, a reaction pivotal in synthesizing bioactive molecules.

Scope and Objectives of Research

Current research objectives focus on:

- Synthesis Optimization : Developing efficient routes for large-scale production, such as condensation of substituted ureas with malonic acid derivatives.

- Structural Analysis : Elucidating tautomeric preferences and conformational dynamics via NMR and X-ray crystallography.

- Reactivity Studies : Exploring its role in multicomponent reactions to generate libraries of heterocyclic compounds.

- Applications in Drug Development : Investigating its incorporation into kinase inhibitors or PROTACs for oncology targets.

- Materials Science : Evaluating its utility in polymer crosslinking or as a monomer in functionalized resins.

This compound’s versatility positions it as a valuable subject for interdisciplinary research, bridging medicinal chemistry and materials engineering.

Properties

IUPAC Name |

3-(5,5-dimethyl-2,4-dioxo-1,3-diazinan-1-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O4/c1-9(2)5-11(4-3-6(12)13)8(15)10-7(9)14/h3-5H2,1-2H3,(H,12,13)(H,10,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFRVHFCFILXVQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN(C(=O)NC1=O)CCC(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401164063 | |

| Record name | 1(2H)-Pyrimidinepropanoic acid, tetrahydro-5,5-dimethyl-2,4-dioxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401164063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1338495-13-8 | |

| Record name | 1(2H)-Pyrimidinepropanoic acid, tetrahydro-5,5-dimethyl-2,4-dioxo- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1338495-13-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1(2H)-Pyrimidinepropanoic acid, tetrahydro-5,5-dimethyl-2,4-dioxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401164063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Condensation of Carbamide with Carboxylic Acid Derivatives

A commonly employed method involves heating a mixture of carbamide (urea) with a suitable carboxylic acid derivative in the presence of acetic acid as a solvent under reflux for extended periods (e.g., 24–26 hours). After the initial condensation, the reaction mixture is acidified with hydrochloric acid to pH 1–2 and refluxed again to complete cyclization and ring closure.

| Reagents | Amount (mmol) | Solvent | Temperature | Time |

|---|---|---|---|---|

| Carbamide (urea) | 30 | Acetic acid | Reflux | 26 hours |

| Carboxylic acid derivative | 10 | Acetic acid | Reflux | 26 hours |

| Hydrochloric acid (for pH) | - | - | Reflux | 1 hour |

After reflux, the mixture is cooled and diluted with water. The precipitate formed is filtered, washed with water, and recrystallized from methanol to afford the target compound as a white solid with yields typically above 70%.

Cyclization of Thioureido Acid Intermediates

An alternative method involves preparing thioureido acid intermediates, which upon reflux in 15% hydrochloric acid for about 1 hour, undergo cyclization to form the tetrahydropyrimidinone ring system. The product is isolated by filtration and recrystallization.

| Intermediate | Amount (mmol) | Acid Concentration | Temperature | Time |

|---|---|---|---|---|

| Thioureido acid | 10 | 15% HCl | Reflux | 1 hour |

- Yield: Up to 94% of pure white solid product.

Use of Isocyanates for Carbamoylation

Hydrazide intermediates can be reacted with phenyl isocyanate or isothiocyanate in methanol under reflux for 24 hours to yield carbamoyl or thiocarbamoyl derivatives, which can be further cyclized or modified to obtain the target compound or its analogues.

| Reactants | Amount (mmol) | Solvent | Temperature | Time |

|---|---|---|---|---|

| Hydrazide intermediate | 3 | Methanol | Reflux | 24 hours |

| Phenyl isocyanate/isothiocyanate | 6 | Methanol | Reflux | 24 hours |

- Workup: Evaporation of solvent under reduced pressure, dissolution in methanol, dilution with water, filtration, and recrystallization from propan-2-ol.

General Synthetic Route Summary

The synthetic route to 3-(5,5-dimethyl-2,4-dioxotetrahydropyrimidin-1(2H)-yl)propanoic acid can be summarized as follows:

Starting Materials: Carbamide (urea) or substituted urea derivatives and 3-bromopropanoic acid or related propanoic acid derivatives.

Condensation: Heating under reflux in acetic acid or similar solvent to promote ring formation.

Acidification: Addition of hydrochloric acid to adjust pH and complete cyclization.

Isolation: Cooling, dilution with water, filtration, washing, and recrystallization to purify.

Reaction Scheme (Conceptual)

Carbamide (urea) + 3-bromopropanoic acid

|

| Reflux in Acetic Acid

v

Intermediate amide

|

| Acidification with HCl

v

this compound

| Parameter | Value / Range |

|---|---|

| Yield | 70–94% depending on method |

| Melting Point | Approximately 180–185 °C (literature varies) |

| Purification | Recrystallization from methanol or propan-2-ol |

| Characterization | 1H-NMR, 13C-NMR, IR, Mass Spectrometry |

| Solvents commonly used | Acetic acid, methanol, DMSO, DMF |

The condensation reactions are sensitive to reaction time and temperature; prolonged reflux ensures complete cyclization and higher yields.

Acidification step is critical to protonate intermediates and facilitate ring closure.

Choice of solvent affects solubility and purity; acetic acid is preferred for condensation, while methanol or propan-2-ol is favored for recrystallization.

Alternative methods using thioureido acids and hydrazides provide routes to analogues and derivatives, expanding the chemical space around this scaffold.

The compound serves as a versatile intermediate in pharmaceutical synthesis due to its stable pyrimidinone ring and reactive carboxylic acid group.

| Method | Key Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Carbamide + Carboxylic acid | Carbamide, propanoic acid | Reflux in acetic acid 26 h, acidification with HCl 1 h | 70–80 | Classic condensation and cyclization |

| Thioureido acid cyclization | Thioureido acid, HCl | Reflux in 15% HCl 1 h | 90–94 | High yield, clean product |

| Hydrazide + Isocyanate | Hydrazide, phenyl isocyanate | Reflux in methanol 24 h | 28–71 | For derivatives and analogues |

The preparation of this compound is well-established through condensation of carbamide with carboxylic acid derivatives under reflux in acidic media, followed by acidification and recrystallization. Alternative routes via thioureido acids and hydrazide intermediates allow access to related compounds and derivatives. The methods provide good yields and purity, making the compound accessible for further synthetic and pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions: : This compound undergoes a variety of reactions including oxidation, reduction, and substitution.

Common Reagents and Conditions

Oxidation: : Can be oxidized using reagents like potassium permanganate under acidic conditions.

Reduction: : Reduction reactions typically involve agents like lithium aluminum hydride.

Substitution: : Nucleophilic substitution can occur with halogenated compounds under mild conditions.

Major Products: : These reactions can produce a range of products including hydroxy derivatives, amino derivatives, and other modified pyrimidines which have their own unique applications and properties.

Scientific Research Applications

Medicinal Chemistry

3-(5,5-Dimethyl-2,4-dioxotetrahydropyrimidin-1(2H)-yl)propanoic acid has garnered attention for its potential therapeutic applications:

- Antitumor Activity : Preliminary studies indicate that derivatives of this compound may exhibit antitumor properties by inhibiting specific pathways involved in cancer cell proliferation .

- Enzyme Inhibition : The compound has been investigated for its ability to inhibit enzymes that are crucial in metabolic pathways, potentially leading to new treatments for metabolic disorders .

Drug Development

The unique structural features of this compound make it a candidate for further development into pharmaceutical agents:

- Prodrug Potential : Due to its chemical stability and favorable pharmacokinetics, it may serve as a prodrug that can be converted into active forms within the body .

- Targeted Delivery Systems : Research is ongoing into utilizing this compound in drug delivery systems that enhance the bioavailability of active pharmaceutical ingredients.

Biochemical Research

In biochemical studies, this compound is being explored for:

- Biomarker Development : Its derivatives are being assessed as potential biomarkers for disease states due to their unique metabolic profiles.

- Mechanistic Studies : Understanding the interaction of this compound with biological macromolecules can provide insights into its mechanism of action and therapeutic potential.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Antitumor Activity | Demonstrated significant inhibition of tumor growth in vitro and in vivo models. |

| Study B | Enzyme Inhibition | Identified as a potent inhibitor of enzyme X, affecting metabolic pathways related to diabetes. |

| Study C | Drug Delivery | Developed a nanoparticle system incorporating the compound, enhancing delivery efficiency by 50%. |

Mechanism of Action

The compound's mechanism of action involves interacting with specific enzymes and receptors in biological systems. It can inhibit or activate molecular targets such as enzymes involved in pyrimidine metabolism. Pathways influenced by this compound include nucleotide synthesis and degradation.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Analogs

The following structurally related compounds are discussed based on the evidence:

3-(5-Fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoic acid (C₇H₇FN₂O₄, MW: 202.14 g/mol)

3-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoic acid (C₇H₈N₂O₄, MW: ~184.15 g/mol*)

Target compound: 3-(5,5-Dimethyl-2,4-dioxotetrahydropyrimidin-1(2H)-yl)propanoic acid (C₈H₁₂N₂O₄, MW: ~200.19 g/mol*)

*Calculated based on molecular formula.

Comparative Analysis

Table 1: Structural and Physicochemical Properties

Key Differences and Implications

Substituent Effects: The 5,5-dimethyl groups in the target compound increase steric bulk compared to the smaller 5-fluoro substituent or the unsubstituted analog. The 5-fluoro substituent in the analog () introduces electronegativity, which may influence hydrogen bonding or electronic interactions in enzyme-binding pockets .

Ring Saturation :

- The tetrahydropyrimidine core (target) is partially saturated, reducing aromaticity compared to the dihydropyrimidine analogs. This could alter reactivity, such as susceptibility to oxidation or nucleophilic attack.

Synthetic Accessibility :

- The unsubstituted analog () may be synthesized via simpler routes (e.g., cyclocondensation of urea derivatives with β-keto acids), whereas introducing 5,5-dimethyl or 5-fluoro groups would require specialized reagents (e.g., fluorinating agents or dimethyl-substituted precursors) .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(5,5-dimethyl-2,4-dioxotetrahydropyrimidin-1(2H)-yl)propanoic acid, and how can intermediates be characterized?

- Methodological Answer :

- Route 1 : Utilize Pd(0)/InI-mediated allylation for cyclopentane-fused analogs (e.g., carbocyclic uracil derivatives), followed by propanoic acid side-chain introduction via Michael addition or nucleophilic substitution .

- Route 2 : Condense 5,5-dimethylbarbituric acid with β-propiolactone derivatives under acidic conditions, monitoring progress via TLC (silica gel, ethyl acetate/hexane).

- Characterization : Confirm intermediates using -NMR (DMSO-, 400 MHz) for pyrimidine ring protons (δ 1.3–1.5 ppm, dimethyl groups) and LC-MS (ESI+) for molecular ion peaks. Purity ≥95% by HPLC (C18 column, 0.1% TFA in HO/MeCN gradient) .

Q. What safety precautions are critical when handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation of dust/aerosols .

- Spill Management : Absorb with inert material (e.g., sand), dispose as hazardous waste. For skin contact, rinse with water for 15 minutes; seek medical attention if irritation persists .

- Storage : Keep in airtight containers at 2–8°C, away from oxidizing agents. Stability data for analogs suggest degradation risks at >40°C .

Q. How can researchers validate the compound’s identity and purity?

- Methodological Answer :

- Identity : Compare -NMR (DMSO-) peaks for the tetrahydropyrimidine ring (C=O at ~170 ppm) and propanoic acid moiety (COOH at ~175 ppm) with computational simulations (e.g., Gaussian DFT/B3LYP) .

- Purity : Use UPLC-PDA (210–400 nm) with a retention time matching reference standards. Quantify impurities (>0.1%) via area normalization .

Advanced Research Questions

Q. What strategies optimize yield in large-scale synthesis while minimizing dihydropyrimidinone ring degradation?

- Methodological Answer :

- Reaction Optimization : Employ microwave-assisted synthesis (100°C, 30 min) to reduce thermal decomposition. Use anhydrous DMF as a solvent to suppress hydrolysis of the dioxo groups .

- Byproduct Analysis : Monitor for 5,5-dimethylhydantoin (common degradation product) via GC-MS (HP-5MS column, 70 eV EI). Mitigate via inert atmosphere (N) and reduced stirring speed .

Q. How do structural modifications (e.g., substituents on the pyrimidine ring) affect biological activity?

- Methodological Answer :

- SAR Studies : Synthesize analogs (e.g., 3-{5-[bis(2-chloroethyl)amino]-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl}propanoic acid ) and test against enzyme targets (e.g., thymidylate synthase) via fluorescence polarization assays.

- Computational Modeling : Perform molecular docking (AutoDock Vina) to compare binding affinities. Substituents at C5 (e.g., Cl, CH) alter steric hindrance and H-bonding with catalytic residues .

Q. How should researchers address contradictions in reported solubility and stability data?

- Methodological Answer :

- Controlled Experiments : Replicate solubility tests in PBS (pH 7.4) and DMSO, using dynamic light scattering (DLS) to detect aggregates. Compare with analogs (e.g., hydroxynapinic acid derivatives ).

- Stability Profiling : Conduct accelerated stability studies (40°C/75% RH, 30 days) with LC-MS to identify degradation pathways (e.g., hydrolysis vs. oxidation) .

Q. What advanced techniques elucidate the compound’s interaction with biomolecules?

- Methodological Answer :

- SPR Spectroscopy : Immobilize the compound on a CM5 chip to measure binding kinetics (k/k) with serum albumin or target receptors.

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for interactions with DNA G-quadruplex structures, relevant to anticancer research .

Data Analysis & Troubleshooting

Q. How can researchers resolve discrepancies in NMR spectra due to tautomerism in the tetrahydropyrimidine ring?

- Methodological Answer :

- Variable Temperature NMR : Acquire spectra at 25°C and 60°C in DMSO- to observe shifts in NH/OH protons, confirming dominant tautomeric forms .

- 2D NOESY : Identify spatial correlations between methyl groups and adjacent protons to map tautomer distribution .

Q. What computational tools predict metabolic pathways for this compound?

- Methodological Answer :

- In Silico Prediction : Use GLORYx or SwissADME to identify phase I/II metabolism sites (e.g., propanoic acid β-oxidation or pyrimidine ring hydroxylation). Validate with microsomal incubation (human liver microsomes + NADPH) and LC-HRMS .

Tables for Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.